molecular formula C21H28N2O2 B2688263 N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide CAS No. 953151-10-5

N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2688263
CAS No.: 953151-10-5
M. Wt: 340.467
InChI Key: VFLFCZHVFNEPRA-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H28N2O2 and its molecular weight is 340.467. The purity is usually 95%.
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Scientific Research Applications

  • Polymer Synthesis and Characterization : A study by Sobolčiak et al. (2013) investigated the synthesis of a novel cationic polymer related to the compound . This polymer, upon irradiation at 365 nm, transforms into a zwitterionic carboxybetaine form. This feature was used to condense and release double-strand DNA, and to switch the antibacterial activity to non-toxic character for Escherichia coli bacterial cells in solution and at the surface using self-assembled monolayers (Sobolčiak et al., 2013).

  • Chemical Structure and Biological Activity : Bai et al. (2012) reported on the synthesis and characterization of a related compound, including its crystal structure and biological activity. The study found that the title compound exhibited anti-Mycobacterium phlei 1180 activity (Bai et al., 2012).

  • Optoelectronic Device Application : Wu et al. (2019) synthesized novel triphenylamine-based derivatives with dimethylamino substituents for investigating optical and electrochromic behaviors. These materials, when introduced into electrochromic devices, demonstrated high coloration efficiency and electrochemical stability (Wu et al., 2019).

  • Nonlinear Optical Absorption : Rahulan et al. (2014) investigated a compound's third-order nonlinear optical properties using a z-scan technique. The study revealed interesting properties like a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential applications in optical devices (Rahulan et al., 2014).

  • Synthesis and Cytotoxic Evaluation : Gomez-Monterrey et al. (2011) explored the synthesis of 3-acyl derivatives of a dihydronaphtho[2,3-b]thiophen-4,9-dione system, including derivatives of the compound . These derivatives showed high efficacy in certain cell lines resistant to treatment with doxorubicin (Gomez-Monterrey et al., 2011).

  • Cancer Treatment Research : Singh et al. (2016) synthesized new Ru(II) DMSO complexes with substituted chalcone ligands, including a derivative of the compound . These complexes showed significant anti-cancer activity against breast cancer cell lines (Singh et al., 2016).

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-23(2)19-11-6-17(7-12-19)5-4-16-22-21(24)15-10-18-8-13-20(25-3)14-9-18/h6-9,11-14H,4-5,10,15-16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLFCZHVFNEPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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